molecular formula C29H31NO3S3 B430386 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE

1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE

Cat. No.: B430386
M. Wt: 537.8g/mol
InChI Key: XIXXJJJZPMUSBS-WEMUOSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as quinoline, dithiol, and ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves multiple steps, including the formation of the quinoline and dithiol rings, followed by the introduction of the ethanone group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Dithiol Compounds: Compounds containing dithiol groups, such as dithiothreitol.

    Ethanone Derivatives: Compounds with ethanone groups, such as acetophenone.

Uniqueness

1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31NO3S3

Molecular Weight

537.8g/mol

IUPAC Name

1-[(4Z)-4-(4-acetyl-5-phenyl-1,3-dithiol-2-ylidene)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-1-yl]-2-methylbutan-1-one

InChI

InChI=1S/C29H31NO3S3/c1-7-17(3)27(32)30-22-15-14-20(33-8-2)16-21(22)23(26(34)29(30,5)6)28-35-24(18(4)31)25(36-28)19-12-10-9-11-13-19/h9-17H,7-8H2,1-6H3/b28-23+

InChI Key

XIXXJJJZPMUSBS-WEMUOSSPSA-N

SMILES

CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C

Isomeric SMILES

CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)/C(=C/3\SC(=C(S3)C(=O)C)C4=CC=CC=C4)/C(=S)C1(C)C

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C

Origin of Product

United States

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